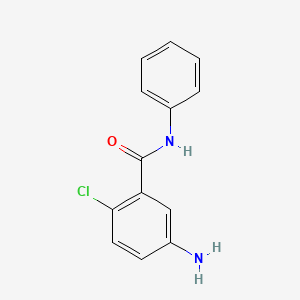

5-Amino-2-chloro-N-phenylbenzamide

Description

Historical Context and Significance of Benzamide (B126) Pharmacophores in Medicinal Chemistry

The journey of benzamides in medicinal chemistry is a rich narrative of discovery and innovation. Historically, the benzamide core has been a privileged structure in drug discovery, leading to the development of numerous therapeutic agents. mdpi.com Substituted benzamides have been recognized for their ability to interact with various biological targets, including enzymes and receptors, which has led to their clinical use in treating a range of conditions. jpionline.org

One of the earliest recognized applications of benzamide derivatives was in the field of antipsychotics. Compounds like sulpiride (B1682569) and amisulpride (B195569) are well-known examples of benzamide antipsychotics that function by blocking dopamine (B1211576) receptors in the brain. nih.govresearchgate.net Beyond their impact on the central nervous system, benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. mdpi.com The stability and hydrogen bonding capabilities of the amide group contribute significantly to the binding affinity of these molecules to their biological targets. mdpi.com The first benzamide was reportedly synthesized by Wöhler and Liebig in 1832, marking the beginning of a long history of chemical exploration and therapeutic application. researchgate.net

Overview of Research Trajectories for 5-Amino-2-chloro-N-phenylbenzamide and Related Benzamide Derivatives

Research into specific benzamide derivatives like this compound and its isomers has uncovered promising biological activities. While direct research on the 5-amino-2-chloro isomer is specific, a significant body of work exists for the closely related 2-amino-5-chloro-N-phenylbenzamide and other halogenated benzamides.

A notable area of investigation for these compounds is their antimycobacterial activity . A study on a series of substituted 2-amino-N-phenylbenzamides revealed that the introduction of a chloro substituent at the 5-position of the acyl moiety enhanced their activity against Mycobacterium tuberculosis and atypical mycobacteria. nih.gov Specifically, 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide was identified as the most active derivative in this series. nih.gov This highlights the importance of the substitution pattern on the benzamide scaffold for specific biological effects.

Furthermore, derivatives of N-(2-amino-5-chlorobenzoyl)benzamidoxime have been synthesized and evaluated for their anticancer properties . lew.ro These compounds were found to inhibit the growth of human leukemia cell lines, such as Jurkat and HL-60RG, in a dose-dependent manner. The study suggested that these benzamidoxime (B57231) derivatives induce cell-cycle delay at lower concentrations and cell death at higher concentrations. lew.ro

The synthesis of derivatives from related starting materials like 5-chloro-2-hydroxy-N-phenylbenzamide has also been a fruitful area of research. These efforts have led to the creation of esters, hydrazides, and hydrazones with potential pharmaceutical applications. researchgate.netnih.gov Such studies expand the chemical space around the chlorinated N-phenylbenzamide core, providing a larger pool of compounds for biological screening. researchgate.net For instance, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have been synthesized and tested for a range of biological activities, including antimycobacterial, antibacterial, and antifungal properties. nih.gov

Research has also explored the potential of these scaffolds in targeting other diseases. For example, N-phenylbenzamide derivatives have been investigated as inhibitors of kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis. nih.gov

The following table summarizes the key research findings for some of the discussed benzamide derivatives:

| Compound/Derivative Class | Research Focus | Key Findings | Citations |

| 2-Amino-5-chloro-N-phenylbenzamides | Antimycobacterial Activity | Introduction of a 5-chloro substituent improved activity against Mycobacterium tuberculosis. The most active was 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide. | nih.gov |

| N-(2-Amino-5-chlorobenzoyl)benzamidoximes | Anticancer Activity | Inhibited growth of human leukemia cell lines (Jurkat and HL-60RG) dose-dependently. | lew.ro |

| 5-Chloro-2-hydroxy-N-phenylbenzamide Derivatives | Synthesis of Novel Compounds | Synthesized esters, hydrazides, and hydrazones with potential pharmaceutical applications. | researchgate.netnih.gov |

| 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Broad Biological Screening | Showed antimycobacterial, antibacterial, and antifungal activities. | nih.gov |

| N-Phenylbenzamide Derivatives | Antiprotozoal Activity | Investigated as inhibitors of kinetoplastid parasites. | nih.gov |

Current Research Landscape and Emerging Trends in Benzamide Chemistry

The field of benzamide chemistry continues to evolve, driven by advancements in synthetic methodologies and a deeper understanding of molecular biology. A significant trend is the development of multi-target-directed ligands (MTDLs) , where a single benzamide-based molecule is designed to interact with multiple biological targets implicated in a complex disease. nih.gov This approach is particularly prominent in the research of neurodegenerative diseases like Alzheimer's, where benzamide derivatives are being investigated as dual inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.comnih.gov

Another emerging area is the application of benzamide scaffolds in the development of targeted cancer therapies . For instance, novel benzamide derivatives are being designed and synthesized as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making them promising candidates for cancer treatment. researchgate.net

The methodologies for synthesizing benzamide derivatives are also advancing. There is a growing emphasis on green chemistry principles, utilizing more environmentally benign reagents and solvents. nih.gov Microwave-assisted synthesis is also being increasingly employed to accelerate reaction times and improve yields. nih.gov

Furthermore, computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are playing an increasingly crucial role in the rational design of new benzamide-based drug candidates. nih.gov These computational tools help in predicting the binding affinity and biological activity of novel compounds before their actual synthesis, thus streamlining the drug discovery process.

The exploration of benzamide and related heterocyclic scaffolds like benzimidazoles and benzothiazoles continues to be a vibrant area of medicinal chemistry, with ongoing efforts to discover new therapeutic agents for a wide range of diseases. nih.govjchemrev.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFQEDMUZFREDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization of 5 Amino 2 Chloro N Phenylbenzamide and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

In the ¹H NMR spectrum of 5-Amino-2-chloro-N-phenylbenzamide, distinct signals are expected for the aromatic protons, the amide proton, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic rings. The spectrum for an analogue, 5-chloro-2-hydroxy-N-phenylbenzamide, shows aromatic protons in the range of δ 7.12-7.81 ppm and an amide proton at δ 10.34 ppm. researchgate.net For this compound, the amino group (-NH₂) protons would likely appear as a broad singlet. The protons on the phenyl ring attached to the amide nitrogen typically resonate in the range of δ 7.1-7.6 ppm. The three protons on the substituted benzamide (B126) ring would appear as distinct multiplets, with their coupling patterns revealing their relative positions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide (CO-NH) | ~8.2-10.5 | Singlet |

| Phenyl Ring (H-2', H-6') | ~7.5-7.8 | Doublet |

| Phenyl Ring (H-3', H-5') | ~7.3-7.4 | Triplet |

| Phenyl Ring (H-4') | ~7.1-7.2 | Triplet |

| Benzamide Ring (H-3) | ~7.2-7.4 | Doublet |

| Benzamide Ring (H-4) | ~6.8-7.0 | Doublet of Doublets |

| Benzamide Ring (H-6) | ~6.7-6.9 | Doublet |

Note: Predicted values are based on analyses of similar structures and are solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For benzamide derivatives, the carbonyl carbon (C=O) is typically observed at a downfield chemical shift of around 160-170 ppm. researchgate.netpsu.edu The aromatic carbons resonate in the region of 115-155 ppm. The specific chemical shifts are dictated by the attached functional groups. For instance, the carbon atom bonded to the electronegative chlorine atom (C-2) and the carbon bonded to the amino group (C-5) will have their resonances shifted accordingly.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~162-167 |

| Benzamide Ring (C-1) | ~125-130 |

| Benzamide Ring (C-2) | ~118-123 |

| Benzamide Ring (C-3) | ~130-135 |

| Benzamide Ring (C-4) | ~115-120 |

| Benzamide Ring (C-5) | ~140-145 |

| Benzamide Ring (C-6) | ~117-122 |

| Phenyl Ring (C-1') | ~138-140 |

| Phenyl Ring (C-2', C-6') | ~120-125 |

| Phenyl Ring (C-3', C-5') | ~128-130 |

Note: Predicted values are based on analyses of analogous compounds. researchgate.net

2D NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between H-3, H-4, and H-6 on the benzamide ring, and among the protons on the N-phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, revealing long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for this structure would include the correlation from the amide proton (NH) to the carbonyl carbon (C=O) and the carbons of the N-phenyl ring (C-1', C-2', C-6'). This confirms the N-phenylamide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It can help to confirm the conformation of the molecule, for example, the spatial proximity between the amide proton and protons on the adjacent aromatic ring. The comprehensive assignment of a similar structure, N-phenyl-2-[(trichloroacetyl)amino]benzamide, was achieved using such 2D NMR techniques. psu.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₁₃H₁₁ClN₂O. HRMS can validate this formula by matching the observed mass to the calculated exact mass.

Furthermore, MS/MS fragmentation analysis reveals the structure of the molecule. A common fragmentation pathway for benzanilides is the cleavage of the amide bond, which would result in characteristic fragment ions.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁ClN₂O |

| Calculated Exact Mass | 246.0560 |

| Primary Fragmentation Ion | [C₆H₅NH₂]⁺ (Aniline) |

Note: Fragmentation patterns are predicted based on common pathways for related structures. researchgate.net

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key diagnostic peaks for this compound confirm the presence of the amine, amide, and chloro-aromatic moieties. For related N-phenylbenzamide derivatives, characteristic amide C=O stretching is observed around 1650 cm⁻¹ and N-H bending is seen near 1550 cm⁻¹. lew.ro

Table 4: Diagnostic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amine | N-H Stretch | 3300-3500 (two bands) |

| Amide | N-H Stretch | 3200-3400 (one band) |

| Aromatic | C-H Stretch | 3000-3100 |

| Amide I | C=O Stretch | ~1640-1680 |

| Amide II / Aromatic | N-H Bend / C=C Stretch | ~1530-1600 |

Note: Values are typical ranges and can be influenced by the molecular environment and sample state (solid/liquid). researchgate.netlew.ronih.gov

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's purity and confirms its elemental composition. This technique is routinely used in the characterization of newly synthesized analogues. researchgate.netlew.ro

Table 5: Elemental Analysis Data for this compound (C₁₃H₁₁ClN₂O)

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 63.29 | (Example Range: 63.1-63.4) |

| Hydrogen (H) | 4.49 | (Example Range: 4.4-4.6) |

Note: "Found" values are hypothetical examples based on typical experimental accuracy shown for analogous compounds. researchgate.net

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

The crystal structures of several N-phenylbenzamide analogues have been determined, providing a basis for comparative analysis. The crystallographic parameters for two such analogues, 4-Chloro-N-phenylbenzamide and 3-Chloro-N-phenylbenzamide, are presented below.

| Parameter | 4-Chloro-N-phenylbenzamide nih.gov | 3-Chloro-N-phenylbenzamide nih.gov |

|---|---|---|

| Chemical Formula | C₁₃H₁₀ClNO | C₁₃H₁₀ClNO |

| Molecular Weight | 231.67 g/mol | 231.67 g/mol |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 5.3934(3) | 25.0232(9) |

| b (Å) | 7.7679(5) | 5.3705(2) |

| c (Å) | 13.7831(8) | 8.1289(3) |

| α (°) | 105.887(5) | 90 |

| β (°) | 100.849(4) | 98.537(3) |

| γ (°) | 90.023(4) | 90 |

| Volume (ų) | 544.64(5) | 1080.32(7) |

| Z | 2 | 4 |

The data reveals that even a simple positional change of the chloro substituent from the para to the meta position results in a different crystal system and space group, highlighting the substituent's significant impact on the crystal packing.

In N-phenylbenzamide analogues, the dihedral angle between the two phenyl rings is a key conformational feature. In 4-Chloro-N-phenylbenzamide, this angle is 59.6(1)°. nih.gov For 3-Chloro-N-phenylbenzamide, the two aromatic rings are more twisted with a dihedral angle of 88.5(3)°. nih.gov This twist is influenced by the steric and electronic effects of the substituents on the phenyl rings.

A crucial aspect of the crystal structure of these amides is the presence of intermolecular hydrogen bonds. In both 4-Chloro-N-phenylbenzamide and 3-Chloro-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains within the crystal lattice. nih.govnih.gov Specifically, these interactions form C(4) chains, a common motif in the crystal structures of amides. nih.govnih.gov

For a related analogue, {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone, the molecular conformation is stabilized by an intramolecular O—H⋯N hydrogen bond. nih.gov In its crystal structure, molecules are linked by C—H⋯O hydrogen bonds. nih.gov

The presence of an amino group in this compound would introduce additional hydrogen bond donor capabilities (N-H bonds), potentially leading to a more complex and robust three-dimensional hydrogen-bonded network. The interplay between the chloro and amino substituents would ultimately define the final molecular conformation and crystal packing.

Detailed analysis of the bond lengths and angles provides insight into the electronic distribution within the molecule. The C-N and C=O bond lengths of the amide linkage are of particular interest as they can indicate the degree of delocalization of the nitrogen lone pair.

| Bond | 4-Chloro-N-phenylbenzamide nih.gov | 3-Chloro-N-phenylbenzamide nih.gov |

|---|---|---|

| C=O | 1.2257(17) | 1.2220(18) |

| C-N (amide) | 1.3558(19) | 1.3558(18) |

| N-C (phenyl) | 1.4173(17) | 1.4195(18) |

| C-Cl | - | - |

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-N-phenylbenzamide |

| 3-Chloro-N-phenylbenzamide |

| {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone |

| N-phenylbenzamide |

| 4-Amino-N-phenylbenzamide |

Structure Activity Relationship Sar Studies of 5 Amino 2 Chloro N Phenylbenzamide Derivatives

Systematic Investigation of Substituent Effects on Biological Activity Profiles

Systematic investigations into how different substituents at various positions on the 5-amino-2-chloro-N-phenylbenzamide scaffold affect biological activity have yielded significant insights. These studies typically involve synthesizing a series of analogs and evaluating their effects in relevant biological assays.

The nature and position of substituents on the N-phenyl ring play a critical role in modulating the biological activity of this compound derivatives. Research has shown that both electron-donating and electron-withdrawing groups can significantly influence the potency and selectivity of these compounds.

For instance, in a series of 2-amino-N-phenylbenzamides, the introduction of a 4-sec-butyl group on the N-phenyl ring of a 5-chloro-substituted analog resulted in the most active compound against Mycobacterium tuberculosis and atypical mycobacterial strains. researchgate.net This suggests that the size and lipophilicity of the substituent at this position are important for antimycobacterial activity.

In another study focusing on N-(substituted phenyl)-2-chloroacetamides, derivatives with halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl), were among the most active antimicrobial agents. nih.gov Their high lipophilicity is thought to facilitate passage through the cell membranes of bacteria and yeasts. nih.gov The presence of electron-withdrawing groups like -Br, -Cl, and -NO2 at various positions on the phenyl ring has also been linked to improved antimicrobial activity. nih.gov

The following table summarizes the impact of various substituents on the N-phenyl moiety on the biological activity of related benzamide (B126) derivatives.

| Parent Compound | N-Phenyl Substituent | Observed Biological Activity | Reference |

| 5-Chloro-2-aminobenzamide | 4-sec-butylphenyl | Potent antimycobacterial activity | researchgate.net |

| 2-Chloroacetamide | 4-Chlorophenyl | High antimicrobial activity | nih.gov |

| 2-Chloroacetamide | 4-Fluorophenyl | High antimicrobial activity | nih.gov |

| 2-Chloroacetamide | 4-Bromophenyl | High antimicrobial activity | nih.gov |

| 2-Chloroacetamide | 4-Chloro-3-nitrophenyl | Effective against S. aureus, E. coli, C. albicans | nih.gov |

Modifications to the benzamide core, specifically at the chloro and amino positions, have been shown to be critical for the biological activity of this class of compounds.

The presence of a chlorine atom at the 5-position of the benzamide ring has been demonstrated to enhance the antimycobacterial activity of 2-amino-N-phenylbenzamides when compared to their unsubstituted counterparts. researchgate.net In a separate study, the introduction of a methyl group on the nitrogen at the 4-amino position of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives led to a significant increase in dopamine (B1211576) D2 receptor binding affinity. nih.gov

Furthermore, replacing the chlorine at the 5-position with bromine or iodine in certain 4-amino-2-methoxybenzamide (B3153486) derivatives also resulted in a marked increase in affinity for the dopamine D2 receptor. nih.gov This indicates that the nature of the halogen at this position can fine-tune the pharmacological profile.

The table below illustrates the effects of modifications at the benzamide core.

| Parent Structure | Modification | Resulting Biological Effect | Reference |

| 2-Amino-N-phenylbenzamide | Addition of Cl at position 5 | Improved antimycobacterial activity | researchgate.net |

| 4-Amino-5-chloro-2-methoxybenzamide | Methylation of 4-amino group | Increased dopamine D2 receptor affinity | nih.gov |

| 4-Amino-5-chloro-2-methoxybenzamide | Replacement of 5-Cl with 5-Br | Increased dopamine D2 receptor affinity | nih.gov |

| 4-Amino-5-chloro-2-methoxybenzamide | Replacement of 5-Cl with 5-I | Increased dopamine D2 receptor affinity | nih.gov |

In the development of dual antagonists for dopamine D2 and serotonin (B10506) 5-HT3 receptors, a 1-ethyl-4-methylhexahydro-1,4-diazepine ring was identified as an optimal amine moiety to be linked to the 4-amino-5-chloro-2-methoxybenzoyl core. nih.gov This specific linker was crucial for achieving high binding affinity for both receptors.

Another example involves the synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, where a butanamide linker connects a 5-chlorobenzoxazole (B107618) and a benzothiazole (B30560) unit. mdpi.com Molecular docking studies of this compound on the 3-TOP protein suggest potential antidiabetic activity, highlighting the role of the linker in positioning the pharmacophoric groups for optimal interaction with the target. mdpi.com

The following table demonstrates the role of linkers and bridging groups.

| Core Structure | Linker/Bridging Group | Target/Activity | Reference |

| 4-Amino-5-chloro-2-methoxybenzoyl | 1-Ethyl-4-methylhexahydro-1,4-diazepine | Dopamine D2/Serotonin 5-HT3 receptors | nih.gov |

| 5-Chlorobenzoxazole and Benzothiazole | Butanamide | 3-TOP protein (potential antidiabetic) | mdpi.com |

Optimization of Pharmacophoric Features for Enhanced Molecular Interactions

Optimizing the pharmacophoric features of this compound derivatives is key to enhancing their interactions with biological targets. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

In a study on antidiabetic agents, the sulphonamide moiety (–SO2NH2) was identified as an effective pharmacophore. nih.gov Derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide were synthesized, and docking studies revealed that these compounds engaged in hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase and α-amylase. nih.gov

For N-phenylbenzamide derivatives with antibacterial and antifungal activity, the benzamide and hydrazide groups were found to have electronic interactions with the target enzyme, while halo substituents on the phenyl ring provided stability to the energy of binding. mdpi.com

Correlation of Conformational Preferences with Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The preferred conformation of a this compound derivative can significantly influence its biological activity.

In a study of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, the optical resolution of a racemic compound led to a dramatic change in the pharmacological profile. nih.gov The (R)-enantiomer exhibited a strong affinity for both dopamine D2 and 5-HT3 receptors, while the (S)-enantiomer had a potent and selective serotonin 5-HT3 receptor binding affinity. nih.gov This demonstrates that the specific stereochemistry, which dictates the conformation, is crucial for the observed activity.

Steric and Electronic Contributions to Ligand-Target Binding

Both steric and electronic factors play a significant role in the binding of this compound derivatives to their biological targets. Steric effects relate to the size and shape of the molecule, while electronic effects pertain to the distribution of charge and the ability to form non-covalent interactions.

In the context of N-phenylbenzamide derivatives as antibacterial and antifungal agents, steric interactions, also known as hydrophobic interactions, were observed between the compounds and the target enzymes. mdpi.com The two aromatic rings of the N-phenylbenzamide scaffold were found to act as steric interactors with several amino acid residues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to dissect the steric and electronic contributions to biological activity. nih.govbioline.org.br These models mathematically correlate the structural or physicochemical properties of compounds with their biological activities, providing insights into the key features required for potent ligand-target binding. nih.gov

Computational Chemistry and Molecular Modeling in 5 Amino 2 Chloro N Phenylbenzamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. For derivatives of 5-Amino-2-chloro-N-phenylbenzamide, docking simulations are instrumental in understanding their binding modes and affinities.

Research on structurally related benzamide (B126) derivatives has demonstrated the power of this approach. For instance, docking studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed key interactions within the active sites of enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov These simulations showed that the compounds engage in a network of hydrogen bonding, electrostatic, and hydrophobic interactions with crucial amino acid residues. researchgate.netnih.gov Similarly, docking of isatin (B1672199) N-phenylacetamide based sulphonamides into various human carbonic anhydrase (hCA) isoforms helped predict binding conformations and affinities, correlating well with experimental inhibition data. nih.gov The indole-2,3-dione derivative 2h, for example, showed potent inhibition against hCA I and hCA II, a finding supported by its predicted binding mode. nih.gov

These studies underscore that for this compound analogues, the amino group, chloro substituent, and the phenyl rings likely play critical roles in molecular recognition and binding at the target site. The amino group can act as a hydrogen bond donor, while the chlorine atom may participate in halogen bonding, and the aromatic rings can form hydrophobic and π-π stacking interactions.

Table 1: Predicted Interactions from Molecular Docking of Benzamide Derivatives

| Compound Class | Target Enzyme | Key Interacting Residues | Types of Interactions |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-glucosidase, α-amylase | Asp:190 | Hydrogen bonding, Electrostatic, Hydrophobic |

| Isatin N-phenylacetamide sulphonamides | Carbonic Anhydrase (hCA) I, II, IX, XII | Zinc ion, Histidine residues | Metal coordination, Hydrogen bonding |

| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | Glu883, Asp1044 | Hydrogen bonding |

This table is generated based on findings from related benzamide derivative studies. researchgate.netnih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. For N-phenylbenzamides, QSAR studies have been effectively used to predict their antimicrobial properties. nih.gov

A mechanism-based QSAR study on N-phenylbenzamides revealed that their activity against Gram-positive and Gram-negative bacteria is influenced by different molecular properties. nih.gov The activity against Gram-positive bacteria was found to be dominated by electrostatic interactions, as indicated by the significance of the electrophilicity index in the QSAR model. nih.gov In contrast, for Gram-negative bacteria, which have a more permeable cell wall, hydrophobic and steric factors were more critical. nih.gov

These findings suggest that for designing novel this compound analogues with specific biological activities, QSAR models can be invaluable. By calculating various molecular descriptors (e.g., LogP for hydrophobicity, molar refractivity for steric bulk, and electronic parameters), researchers can predict the activity of unsynthesized compounds and prioritize the most promising candidates for synthesis. For example, to enhance activity against Gram-positive targets, modifications that increase the electropositive character around the phenyl rings might be beneficial. nih.gov Conversely, for Gram-negative targets, introducing bulky, hydrophobic groups at specific positions could be a more effective strategy. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations have been successfully applied to study the binding dynamics of complex benzamide derivatives.

For instance, MD simulations were performed on the most active compound from a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives to validate its inhibitory potential against α-glucosidase and α-amylase. researchgate.netnih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation period indicated that the compound remained stably bound within the active site of the target enzymes. researchgate.netnih.gov Similar studies on pyrimidine-5-carbonitrile derivatives targeting VEGFR-2 also used MD simulations to confirm the stability of the ligand in the active site for up to 100 nanoseconds. nih.gov

These simulations are crucial for research on this compound as they can:

Assess the conformational flexibility of the molecule within the binding pocket.

Identify key stable interactions that contribute most to the binding affinity.

Reveal the role of water molecules in mediating ligand-protein interactions.

Provide insights into potential resistance mechanisms arising from mutations in the target protein.

The stability of the ligand-protein complex, as demonstrated in simulations of related compounds, is a strong indicator of the potential efficacy of the designed inhibitor. nih.gov

Virtual Screening and In Silico Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach, coupled with in silico library design, accelerates the discovery of novel analogues of this compound.

The process typically starts with a known active compound or a pharmacophore model derived from it. This model defines the essential structural features required for biological activity. Large chemical databases can then be computationally screened to find molecules that match this pharmacophore. For example, virtual screening of the NCI diversity set against the human AICAR transformylase active site successfully identified novel non-folate inhibitors with micromolar to nanomolar inhibition. nih.gov

For this compound, researchers can design a virtual library of analogues by systematically modifying different parts of the molecule, such as:

Substituting the amino or chloro groups on the first phenyl ring.

Introducing various substituents on the second phenyl ring.

Altering the amide linker.

This in silico library can then be subjected to a hierarchical screening process, starting with drug-likeness filters (like Lipinski's rule of five), followed by molecular docking and binding energy calculations. researchgate.netnih.gov This strategy helps to narrow down a vast number of potential compounds to a manageable set of high-priority candidates for synthesis and biological evaluation, significantly streamlining the drug discovery pipeline. nih.gov

Theoretical Calculations of Electronic Structure and Reactivity Profiles

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules like this compound. These calculations can determine a wide range of molecular properties that govern chemical behavior.

DFT-based QSAR studies on N-phenylbenzamides have shown that parameters like molecular weight, total energy, and electrophilicity index are significant contributors to their antibacterial activity. nih.gov The electrophilicity index, in particular, points to the importance of electrostatic interactions for activity against certain bacterial strains. nih.gov Furthermore, DFT studies on a related compound, N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide, predicted strong binding to histone deacetylase (HDAC) enzymes, which aligned with experimental observations.

For this compound, theoretical calculations can be used to:

Determine the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack.

Calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.

Predict the stability of different conformations of the molecule.

Simulate spectroscopic properties (e.g., NMR, IR) to aid in structural characterization.

It is important to note that computational predictions can sometimes conflict with experimental results due to the limitations of the models used, such as the underestimation of van der Waals interactions or the neglect of solvent effects. Therefore, combining theoretical calculations with experimental validation is essential for a comprehensive understanding.

Design and Synthesis of Advanced 5 Amino 2 Chloro N Phenylbenzamide Analogues for Specific Research Applications

Rational Design Strategies for Enhanced Target Selectivity and Potency

The rational design of analogues of 5-Amino-2-chloro-N-phenylbenzamide is a meticulous process aimed at optimizing the interaction of these molecules with their intended biological targets. This involves a deep understanding of the structure-activity relationship (SAR), which dictates how modifications to the chemical structure influence biological activity. nih.gov

Key strategies for enhancing target selectivity and potency include:

Modification of the Phenyl Ring: Altering the substitution pattern on the N-phenyl ring can significantly impact binding affinity and selectivity. The introduction of various functional groups, such as halogens, alkyl, or alkoxy groups, can modulate the electronic and steric properties of the molecule, leading to more favorable interactions with the target protein. nih.gov For instance, the addition of chloro, cyano, or nitro groups at the 4-position of the benzamide (B126) scaffold has been shown to yield excellent affinity for the sigma-1 receptor. nih.gov

Varying the Amide Linker: The amide bond itself is a crucial element, providing a rigid and planar linkage. However, in some cases, replacing the amide with a more flexible linker, such as an amine or ether, can lead to improved binding by allowing the molecule to adopt a more favorable conformation within the active site. mdpi.com

These design strategies are often guided by computational modeling and docking studies, which can predict how a designed analogue will interact with its target protein. This in silico approach helps to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. nih.gov

Development of Chemical Probes for Mechanistic Elucidation and Target Validation

Once potent and selective analogues have been identified, they can be further developed into chemical probes. These specialized molecules are invaluable tools for elucidating the mechanism of action of a compound and for validating its biological target. google.com

The development of a chemical probe from a this compound analogue typically involves:

Introduction of a Reporter Tag: A reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a radioisotope, is chemically attached to the analogue. This allows for the visualization and tracking of the molecule within a biological system.

Affinity-Based Probes: These probes are designed to bind covalently to their target protein upon photoactivation. This allows for the isolation and identification of the target protein, providing direct evidence of the compound's binding partner.

Use in Cellular and In Vivo Studies: Chemical probes can be used in a variety of experiments to study the biological effects of the parent compound. For example, a fluorescently labeled probe can be used to determine the subcellular localization of the target protein.

The information gained from these studies is crucial for understanding the therapeutic potential of a new compound and for guiding its further development.

Scaffold Hopping and Bioisosteric Replacement Approaches in Benzamide Derivative Design

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. nih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov

In the context of this compound, scaffold hopping could involve replacing the benzamide core with other heterocyclic systems that can maintain the key pharmacophoric features required for biological activity. researchgate.net

Bioisosteric replacement is a related strategy that involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties. nih.gov For example, a chloro group could be replaced by a trifluoromethyl group to alter the electronic properties of the molecule while maintaining a similar size. This can be a subtle but effective way to optimize the activity of a compound. nih.gov

Table 1: Examples of Bioisosteric Replacements in Benzamide Analogues

| Original Group | Bioisosteric Replacement | Rationale |

| -Cl | -CF3 | Similar size, but -CF3 is more electron-withdrawing. |

| -OH | -NH2, -SH | Similar hydrogen bonding capabilities. |

| Phenyl ring | Thiophene, Pyridine | Maintain aromaticity and potential for pi-stacking interactions. |

| Amide (-CONH-) | Reverse Amide (-NHCO-), Sulfonamide (-SO2NH-) | Alter hydrogen bonding pattern and conformational flexibility. |

Application of Fragment-Based Drug Discovery (FBDD) Principles to Benzamide Design

Fragment-based drug discovery (FBDD) is an alternative to traditional high-throughput screening that has gained significant traction in recent years. wikipedia.orgfrontiersin.org FBDD starts with the identification of small, low-molecular-weight fragments that bind weakly to the target of interest. wikipedia.org These fragments are then grown or linked together to create a more potent lead compound. proteopedia.org

The principles of FBDD can be applied to the design of this compound analogues in several ways:

Fragment Screening: A library of small fragments can be screened for binding to the target protein. Fragments that bind to sites in or near the benzamide binding pocket can provide valuable information for the design of new analogues.

Fragment Growing: A fragment that binds to a specific sub-pocket can be elaborated by adding chemical functionality that mimics parts of the this compound structure.

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein can be linked together to create a single molecule with much higher affinity. proteopedia.org

FBDD is a powerful approach for exploring chemical space and can lead to the discovery of novel and potent inhibitors that might be missed by other methods. nih.gov

Synthetic Routes Towards Privileged Benzamide Scaffolds and Hybrid Molecules

The synthesis of this compound and its analogues can be achieved through a variety of synthetic routes. acs.orgnanobioletters.com A common approach involves the coupling of a substituted benzoic acid with a substituted aniline (B41778). ijsrst.com

A general synthetic scheme is as follows:

Preparation of the Substituted Benzoic Acid: This can be achieved through a variety of methods, depending on the desired substitution pattern. For example, 2-chloro-5-nitrobenzoic acid can be used as a starting material, with the nitro group later being reduced to the desired amino group.

Activation of the Benzoic Acid: The carboxylic acid is typically activated to facilitate the amide bond formation. Common activating agents include thionyl chloride (to form an acyl chloride) or coupling reagents such as HATU or HBTU.

Amide Coupling: The activated benzoic acid is then reacted with the desired substituted aniline to form the final benzamide product. mdpi.com

More advanced synthetic strategies can be employed to create privileged benzamide scaffolds and hybrid molecules. These may involve multi-step syntheses and the use of modern catalytic methods to form key bonds. rsc.orgnih.gov The synthesis of hybrid molecules, which combine the benzamide scaffold with other pharmacologically active moieties, is an active area of research aimed at developing multi-target drugs. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 5-Amino-2-chloro-N-phenylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 2-chloro-5-aminobenzoic acid derivatives with aniline via amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt in anhydrous DCM or DMF under nitrogen .

- Purification : Silica gel chromatography (gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for acid:amine) minimize side products like unreacted aniline or oligomers .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., chlorine at C2, phenyl group at N) and detect residual solvents .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) quantify purity and identify trace impurities (<0.1%) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 265.05) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : In amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring reveal sensitivity to moisture and light .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodology : B3LYP/6-311++G(d,p) calculations predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and sites prone to electrophilic attack (e.g., electron-deficient chlorine-substituted ring) .

- Applications : Solvent effects (PCM model) and substituent impacts (e.g., fluorine analogs) on dipole moments and solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case study : Discrepancies in IC values for kinase inhibition may arise from variations in assay conditions (e.g., ATP concentration) or compound purity. Cross-validation via:

- Dose-response curves with standardized protocols (e.g., 10 µM ATP, pH 7.4) .

- Orthogonal assays : SPR binding kinetics vs. enzymatic activity assays .

Q. How does X-ray crystallography confirm the solid-state structure, and what are common challenges?

Q. Can molecular docking predict interactions with biological targets like kinases or GPCRs?

Q. How do structural modifications (e.g., halogen substitution) affect pharmacological properties?

- SAR studies :

- Chlorine → Fluorine : Enhances metabolic stability (reduced CYP450 oxidation) but lowers logP .

- N-Phenyl → N-Alkyl : Increases solubility but reduces target affinity due to steric hindrance .

- Experimental validation : Parallel synthesis of analogs followed by ADME profiling (e.g., hepatic microsome assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.